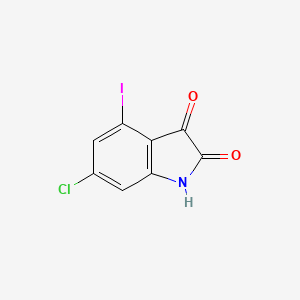

6-Chloro-4-iodoindoline-2,3-dione

Description

Sandmeyer Isatin (B1672199) Synthesis and Its Modifications

The Sandmeyer isatin synthesis is one of the oldest and most common methods for preparing isatins. chemicalbook.comnih.gov The classical approach involves the reaction of an aniline (B41778) with chloral (B1216628) hydrate (B1144303) and hydroxylamine (B1172632) hydrochloride in an aqueous solution of sodium sulfate. chemicalbook.comresearchgate.net This forms an isonitrosoacetanilide intermediate, which is then cyclized using a strong acid, typically concentrated sulfuric acid, to yield the isatin. chemicalbook.comresearchgate.netdergipark.org.tr

A key challenge with the traditional Sandmeyer route is the often poor solubility of lipophilic anilines and their corresponding oximinoacetanilide intermediates in the aqueous reaction media, which can lead to incomplete cyclization and low yields. nih.gov To address this, modifications have been developed. One significant improvement involves replacing sulfuric acid with methanesulfonic acid, which can improve the solubility of less soluble intermediates and lead to better yields of the desired isatin. nih.gov Another modification involves the preparation of benzyloximinoacetanilides, which can be cyclized under acidic conditions to afford the isatin product. nih.gov

The general mechanism of the Sandmeyer synthesis is believed to proceed through the formation of a glyoxamide, which then reacts with hydroxylamine to give the oximinoacetanilide. nih.gov Subsequent acid-catalyzed cyclization and hydrolysis afford the final isatin product.

Stolle Synthesis and Related Cyclization Reactions

The Stolle synthesis provides an alternative and often more efficient route to N-substituted and unsubstituted isatins. chemicalbook.comnmc.gov.in This method involves the reaction of a primary or secondary aniline with oxalyl chloride to form a chlorooxalylanilide intermediate. chemicalbook.comdergipark.org.tr This intermediate is then subjected to a Friedel-Crafts-type cyclization, typically using a Lewis acid such as aluminum chloride or boron trifluoride etherate, to yield the indoline-2,3-dione. dergipark.org.trwikipedia.org The Stolle synthesis is particularly useful for the preparation of N-substituted isatins. chemicalbook.com

One of the main advantages of the Stolle synthesis is its applicability to a wider range of substituted anilines compared to the Sandmeyer method. However, the use of strong Lewis acids can sometimes lead to side reactions or be incompatible with sensitive functional groups.

Gassman Indole (B1671886) Synthesis and Derivatives

While the Gassman indole synthesis is primarily known for producing indoles, it can be adapted to synthesize oxindoles and, by extension, isatins. wikipedia.orgsynarchive.comchempedia.info The standard Gassman synthesis involves the one-pot reaction of an aniline with tert-butyl hypochlorite (B82951) to form an N-chloroaniline, followed by the addition of a keto-thioether. wikipedia.orgsynarchive.com The resulting sulfonium (B1226848) salt undergoes a wikipedia.orgsynarchive.com-sigmatropic rearrangement upon treatment with a base, leading to a 3-thiomethylindole. wikipedia.orgresearchgate.net

For the synthesis of isatins, the Gassman methodology is modified to produce a 3-(methylthio)oxindole intermediate, which is then oxidized to the corresponding isatin. researchgate.net This oxidation step typically involves chlorination followed by hydrolysis. A key advantage of the Gassman approach is its tolerance for both electron-donating and electron-withdrawing groups on the aniline starting material. researchgate.net

Meanwell and Hewawasam Methodologies

Research by Meanwell and Hewawasam has contributed to the development of isatin synthesis. While specific methodologies solely attributed to them for the general synthesis of the indoline-2,3-dione scaffold are not as prominently defined as the classical named reactions, their work often involves the application and refinement of existing methods for the synthesis of complex, substituted isatins for pharmaceutical applications. Their contributions are often embedded within broader synthetic strategies for specific target molecules.

Cyclization of Isonitroacetanilines

The cyclization of isonitrosoacetanilides is a critical step in the Sandmeyer isatin synthesis, as previously mentioned. ijcrt.org This intramolecular electrophilic substitution reaction is typically effected by strong acids like concentrated sulfuric acid. ijcrt.org The isonitrosoacetanilide precursor is generated from the reaction of an aniline with chloral hydrate and hydroxylamine. ijcrt.org This method is a cornerstone of isatin synthesis due to the ready availability of the starting materials. researchgate.net

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C8H3ClINO2 |

|---|---|

Molecular Weight |

307.47 g/mol |

IUPAC Name |

6-chloro-4-iodo-1H-indole-2,3-dione |

InChI |

InChI=1S/C8H3ClINO2/c9-3-1-4(10)6-5(2-3)11-8(13)7(6)12/h1-2H,(H,11,12,13) |

InChI Key |

IMBCJKKVTWGORE-UHFFFAOYSA-N |

Canonical SMILES |

C1=C(C=C(C2=C1NC(=O)C2=O)I)Cl |

Origin of Product |

United States |

Regioselective Halogenation Strategies for Indoline 2,3 Diones

Introduction of Chloro Substituents at Position 6

The preparation of 6-chloroindoline-2,3-dione is a critical first step in one possible pathway to the target molecule.

One of the most established methods for synthesizing substituted isatins is the Sandmeyer isatin synthesis . scienceopen.comresearchgate.netscielo.br This method involves the condensation of a primary arylamine with chloral hydrate in the presence of hydroxylamine hydrochloride to form an α‐isonitrosoacetanilide intermediate. wikipedia.org Subsequent acid-catalyzed electrophilic cyclization yields the isatin. To obtain the 6-chloro isomer, 4-chloroaniline (B138754) serves as the starting material. This approach offers good yields but can sometimes be limited by the formation of regioisomers depending on the aniline's substitution pattern. scienceopen.comresearchgate.net

Direct chlorination of the parent isatin molecule is another route. However, electrophilic aromatic substitution on the isatin ring typically occurs at the C-5 and C-7 positions due to the directing effects of the electron-withdrawing carbonyl groups and the activating effect of the amine. researchgate.net Achieving regioselective chlorination at the C-6 position often requires specific reagents and conditions. The use of trichloroisocyanuric acid (TCCA) has been investigated for the chlorination of isatins, which primarily yields 5-chloro and 5,7-dichloro derivatives. researchgate.netresearchgate.net Synthesizing the C-6 substituted isomer often necessitates starting with a pre-functionalized aniline, as in the Sandmeyer procedure. nih.gov

Table 1: Synthesis of 6-Chloroindoline-2,3-dione via Sandmeyer Synthesis

| Starting Material | Reagents | Key Steps | Yield | Reference |

| 4-Chloroaniline | 1. Chloral hydrate, Hydroxylamine HCl, Na₂SO₄ | Condensation to form isonitrosoacetanilide | >75% (general) | wikipedia.org |

| 2. H₂SO₄ | Acid-catalyzed cyclization |

Introduction of Iodo Substituents at Position 4

The synthesis of 4-iodoindoline-2,3-dione (B1313217) is the alternative mono-halogenated precursor. Direct iodination of indoline-2,3-dione at the C-4 position is challenging but achievable under specific conditions.

A common method involves the reaction of indoline-2,3-dione with iodine in an acidic medium, facilitated by an oxidizing agent like potassium iodate (B108269) (KIO₃). This electrophilic iodination is often reversible under highly acidic conditions. acsgcipr.org The choice of solvent and careful control of reaction parameters are crucial for maximizing the yield of the desired 4-iodo isomer and minimizing side products. Another approach involves the use of N-iodosuccinimide (NIS) as the iodinating agent.

Table 2: Synthesis of 4-Iodoindoline-2,3-dione

| Starting Material | Reagents | Conditions | Outcome | Reference |

| Indoline-2,3-dione | Iodine, Potassium iodate (KIO₃) | Acidic medium | Formation of 4-Iodoindoline-2,3-dione | |

| Indoline-2,3-dione | Iodine (stoichiometric amount), TBHP | Oxidative amido cyclization from a 2'-aminoacetophenone (B46740) precursor can yield iodoisatins. | Formation of iodoisatins | organic-chemistry.org |

Sequential Halogenation Protocols

The synthesis of the target molecule, this compound, logically proceeds through the halogenation of one of the mono-halogenated precursors described above. The order of halogen introduction can significantly impact the feasibility and efficiency of the synthesis.

Route A: Iodination of 6-Chloroindoline-2,3-dione

In this route, 6-chloroindoline-2,3-dione is subjected to electrophilic iodination. The existing chloro substituent and the carbonyl groups are deactivating, making the aromatic ring less susceptible to further electrophilic attack. The chloro group is an ortho-, para-director. Therefore, iodination would be directed to the positions ortho and para to the chlorine atom (C-5 and C-7). Directing the iodine to the C-4 position would be challenging and may require specific catalysts or reaction conditions to overcome the inherent electronic preferences of the substrate.

Route B: Chlorination of 4-Iodoindoline-2,3-dione

This alternative route involves the chlorination of 4-iodoindoline-2,3-dione. The iodine atom at C-4 and the inherent directing effects of the isatin core will influence the position of the incoming chloro group. The iodine atom is also an ortho-, para-director. Chlorination would likely be directed to the C-5 and C-7 positions. Achieving chlorination at C-6 would require overcoming these directing effects.

Given the electronic properties, a sequential synthesis where the aniline precursor is first halogenated at the desired positions before the cyclization to form the isatin ring often provides better regiocontrol. For example, starting with 3-iodo-5-chloroaniline and applying the Sandmeyer isatin synthesis could provide a more direct, albeit potentially lower-yielding, route to the final compound.

Advanced Synthetic Techniques and Green Chemistry Approaches

Modern synthetic methods offer improvements in efficiency, yield, and environmental impact for the preparation of complex heterocyclic systems like halogenated indoline-2,3-diones.

Microwave-Assisted Synthesis of Halogenated Indoline-2,3-diones

Microwave-assisted organic synthesis (MAOS) has emerged as a powerful tool for accelerating chemical reactions. wikipedia.org The application of microwave irradiation can significantly reduce reaction times, often from hours to minutes, and improve yields for the synthesis of indole derivatives. mdpi.comnih.gov Classical reactions like the Sandmeyer synthesis, as well as halogenation and cyclization steps, can be efficiently conducted under microwave heating. wikipedia.org This technique offers a greener alternative to conventional heating methods by reducing energy consumption and often allowing for the use of smaller amounts of solvent.

Metal-Catalyzed Coupling Reactions for Substituted Indolines

Palladium-catalyzed cross-coupling reactions are fundamental in modern organic synthesis for forming C-C and C-N bonds. nih.gov Reactions such as the Sonogashira, Suzuki, and Heck couplings can be used to construct highly substituted indole and indoline (B122111) precursors. nih.gov For instance, a di-halogenated aniline could be selectively coupled with a suitable partner at one position before being cyclized to an indoline or isatin. The N-arylation of the isatin core can also be achieved using palladium or copper catalysts with aryl halides. wikipedia.org These methods provide versatile pathways to complex substituted indolines that can subsequently be oxidized to the desired indoline-2,3-dione products.

Oxidative Cyclization Methods

Oxidative cyclization represents a modern and efficient strategy for constructing the indoline-2,3-dione (isatin) ring system. One notable method involves the I₂/TBHP (tert-butyl hydroperoxide)-mediated oxidation of commercially available indoles to afford isatins. organic-chemistry.org Another powerful approach starts with 2′-aminoacetophenones, which undergo an oxidative amido cyclization of a C(sp³)-H bond to form the isatin ring. Using a stoichiometric amount of iodine in this reaction can directly yield iodoisatins. organic-chemistry.org These methods often proceed through sequential iodination, Kornblum oxidation, and intramolecular amidation in a one-pot process, offering an atom-economical route to the target structures. organic-chemistry.org

Table 3: Summary of Advanced Synthetic Approaches

| Technique | Description | Advantages | Potential Application | References |

| Microwave-Assisted Synthesis | Use of microwave irradiation to accelerate reactions. | Reduced reaction times, improved yields, energy efficiency. | Speeding up Sandmeyer synthesis or halogenation steps. | wikipedia.orgmdpi.comnih.gov |

| Metal-Catalyzed Coupling | Pd- or Cu-catalyzed reactions (e.g., Suzuki, Sonogashira) to form C-C or C-N bonds. | High functional group tolerance, versatile for creating complex precursors. | Synthesizing substituted anilines or indolines prior to cyclization/oxidation. | nih.gov |

| Oxidative Cyclization | Formation of the isatin ring via oxidation of precursors like indoles or 2'-aminoacetophenones. | Atom economy, potential for direct incorporation of halogens. | One-pot synthesis of halogenated isatins from readily available starting materials. | organic-chemistry.org |

Chemical Reactivity and Derivatization Strategies of 6 Chloro 4 Iodoindoline 2,3 Dione

Reactivity of the Indoline-2,3-dione Core with Halogenation

The presence of chlorine and iodine on the aromatic ring significantly influences the core's susceptibility to further substitution and addition reactions.

Electrophilic aromatic substitution (EAS) involves the replacement of a hydrogen atom on the aromatic ring with an electrophile. masterorganicchemistry.comyoutube.com The rate and regioselectivity of this reaction are governed by the existing substituents. In the case of 6-Chloro-4-iodoindoline-2,3-dione, the isatin (B1672199) core itself is deactivating due to the electron-withdrawing nature of the carbonyl groups. This deactivation is further intensified by the inductive effect of the chloro and iodo substituents.

The indoline-2,3-dione core possesses two carbonyl groups at the C2 and C3 positions. The C3-ketone is significantly more electrophilic and reactive towards nucleophiles than the C2-amide carbonyl. nih.govbeilstein-journals.org This reactivity is central to the derivatization of isatins.

The electron-withdrawing chloro and iodo groups on the aromatic ring are expected to enhance the electrophilicity of the C3-carbonyl, making it more susceptible to nucleophilic attack. A wide array of nucleophiles can be employed to generate diverse 3-substituted-3-hydroxyindolin-2-one derivatives. nih.gov

Table 1: Examples of Nucleophilic Addition Reactions on Halogenated Isatins

| Isatin Derivative | Nucleophile | Product Type | Reference |

|---|---|---|---|

| 5-Bromo-7-methylisatin | Grignard Reagents (e.g., Phenylmagnesium bromide) | 3-Hydroxy-3-phenyl-5-bromo-7-methylindolin-2-one | nih.gov |

| Substituted Isatins | Acetaldehyde | 3-Substituted 3-hydroxyindolin-2-ones | nih.gov |

| Isatins | Triphenylphosphine | 3-Methyleneoxindole derivatives | beilstein-journals.org |

These reactions typically proceed by the attack of the nucleophile on the C3-carbonyl carbon, leading to the formation of a tetrahedral intermediate which is then protonated upon workup to yield the 3-hydroxy derivative.

The strained five-membered ring of the isatin core can undergo ring-opening or expansion under specific conditions, providing access to other important heterocyclic scaffolds like quinolines and quinazolines. researchgate.netamrita.edu

A notable ring-expansion reaction involves the treatment of isatins with diazo compounds. For instance, the reaction of isatins with α-aryldiazomethanes, generated in situ, can yield viridicatin (B94306) alkaloids (3-hydroxy-4-arylquinolin-2(1H)-ones) under metal-free conditions. organic-chemistry.org The reaction proceeds via nucleophilic addition of the diazo compound to the C3-carbonyl, followed by cyclization and rearrangement. researchgate.net The electron-withdrawing substituents on the this compound would likely facilitate the initial nucleophilic attack, making it a suitable substrate for such transformations.

Base-catalyzed hydrolysis can lead to the opening of the lactam ring to form isatinic acid (2-aminophenylglyoxylic acid) derivatives. This strategy is a key step in the synthesis of quinoline-4-carboxylic acids.

Modifications at the N1 Position

The nitrogen atom of the lactam (N1) is a key site for derivatization, allowing for the introduction of a wide variety of substituents. researchgate.net The N-H proton is acidic and can be removed by a base to generate an isatinate anion, which is a potent nucleophile.

N-Alkylation is commonly achieved by treating the isatin with an alkyl halide in the presence of a base such as potassium carbonate (K2CO3) or sodium hydride (NaH) in an aprotic solvent like DMF. vnu.edu.vn This method is effective for introducing simple alkyl chains as well as more complex functionalized alkyl groups. acs.orgnih.gov For instance, N-(ω-bromoalkyl)isatins can be prepared via the nucleophilic reaction of isatins with dibromoalkanes, which can then be converted to N-(ω-azidoalkyl)isatins. vnu.edu.vn

N-Arylation typically requires more sophisticated methods, such as transition metal-catalyzed cross-coupling reactions. The Buchwald-Hartwig amination (palladium-catalyzed) and the Ullmann condensation (copper-catalyzed) are the most prominent methods for forming the N-aryl bond. mdpi.com These reactions couple the isatin nitrogen with an aryl halide or boronic acid. The choice of catalyst, ligand, and base is crucial for achieving high yields. researchgate.net

Table 2: Representative N-Substitution Strategies for Isatins

| Reaction Type | Reagents & Conditions | Product | Reference |

|---|---|---|---|

| N-Alkylation | Alkyl halide, K2CO3, DMF | N-Alkyl isatin | vnu.edu.vn |

| N-Alkylation | Dibromoalkane, base | N-(ω-Bromoalkyl)isatin | vnu.edu.vn |

| N-Arylation (Ullmann) | Aryl halide, CuI, base (e.g., K2CO3), ligand | N-Aryl isatin | mdpi.com |

| N-Arylation (Buchwald-Hartwig) | Aryl halide, Pd catalyst, ligand (e.g., phosphine), base | N-Aryl isatin | mdpi.com |

The strategies outlined above lead to a vast array of N-substituted this compound derivatives. These modifications are often performed to alter the steric and electronic properties of the molecule.

For example, N-alkylation with various alkyl groups can be used to synthesize series of compounds for structure-activity relationship studies. researchgate.net The introduction of N-aryl groups can create extended π-conjugated systems. Furthermore, N-acylation can be readily achieved using acyl chlorides or anhydrides in the presence of a base to yield N-acyl derivatives. sciensage.info These N-substituted products serve as versatile intermediates for the synthesis of more complex heterocyclic systems and spiro-compounds. mdpi.com

Reactions at the C3 Carbonyl Group

The C3 carbonyl group of this compound is a key site for nucleophilic attack, leading to a diverse range of derivatives.

Condensation Reactions: Schiff Base Formation

The condensation of the C3-carbonyl group of isatin derivatives with primary amines is a well-established method for the synthesis of Schiff bases, which contain a -C=N- (azomethine) group. advancechemjournal.comresearchgate.net This reaction is typically catalyzed by a few drops of glacial acetic acid and carried out in a suitable solvent like ethanol (B145695) under reflux conditions. advancechemjournal.comresearchgate.net The resulting Schiff bases are valuable intermediates in organic synthesis and have shown a wide spectrum of biological activities. advancechemjournal.comnanobioletters.commdpi.com

The general scheme for Schiff base formation involves the reaction of this compound with a primary amine (R-NH₂), leading to the formation of the corresponding N-substituted 3-imino-6-chloro-4-iodoindoline-2-one.

General Reaction: this compound + R-NH₂ → 6-Chloro-4-iodo-3-(R-imino)indolin-2-one + H₂O

The synthesis of various Schiff bases from isatin derivatives has been widely reported, highlighting the versatility of this reaction. nih.govresearchgate.netresearchgate.net

Hydrazone and Thiosemicarbazone Formation

The C3 carbonyl group readily reacts with hydrazine (B178648) derivatives and thiosemicarbazides to form the corresponding hydrazones and thiosemicarbazones. nih.govnih.gov These reactions are typically carried out by refluxing equimolar amounts of the isatin derivative and the respective hydrazine or thiosemicarbazide (B42300) in a protic solvent like ethanol, often with an acid catalyst such as glacial acetic acid. nih.govnih.gov

The formation of thiosemicarbazones from isatin and its derivatives is a straightforward condensation reaction. nih.gov The resulting isatin-β-thiosemicarbazones are a class of compounds that have attracted significant interest. nih.gov

General Reaction for Thiosemicarbazone Formation: this compound + H₂NNHCSNHR → 6-Chloro-4-iodo-3-(thiosemicarbazono)indolin-2-one + H₂O

The reaction of chloroquinazolines with hydrazines has also been studied, leading to the formation of various heterocyclic systems through rearrangement mechanisms. rsc.org

Spiro-Thiazolidinone Formation

A significant derivatization strategy involving the C3-carbonyl is the formation of spiro-thiazolidinone rings. This is typically achieved through a multi-step process where a Schiff base, pre-formed from the isatin derivative, undergoes cyclization.

One common method involves the reaction of an isatin-derived Schiff base with thioglycolic acid (mercaptoacetic acid) in the presence of a catalyst like anhydrous zinc chloride. nih.govresearchgate.net This reaction leads to the formation of a spiro-thiazolidinone ring at the C3 position of the indoline (B122111) core. researchgate.netresearchgate.net

The general pathway involves:

Formation of a Schiff base from this compound.

Cycloaddition of the Schiff base with thioglycolic acid to yield the spiro-thiazolidinone derivative. researchgate.net

The synthesis of novel spiro[5,8-methanoquinazoline-2,3′-indoline]-2′,4-dione derivatives has been achieved through the condensation of isatin derivatives with β-amino amides, catalyzed by alum or iodine. nih.gov Another approach involves a three-component reaction of isatin, dimedone, and a thiadiazole derivative to form complex spiro compounds. nih.gov

Covalent Functionalization at the Halo-Substituted Aromatic Ring

The presence of both chlorine and iodine atoms on the aromatic ring of this compound opens up possibilities for selective functionalization through cross-coupling reactions and other transformations.

Cross-Coupling Reactions (e.g., Suzuki, Sonogashira, Heck) at Halogenated Sites

The halogen atoms on the aromatic ring serve as handles for various palladium-catalyzed cross-coupling reactions, enabling the formation of new carbon-carbon bonds.

Suzuki-Miyaura Coupling: This reaction pairs the halo-substituted isatin with an organoboron compound in the presence of a palladium catalyst and a base. organic-chemistry.orgnih.gov The reactivity of the halogens in Suzuki coupling generally follows the order I > Br > Cl. academie-sciences.frresearchgate.netacademie-sciences.fr This selectivity allows for controlled, stepwise functionalization of di- or poly-halogenated substrates. For this compound, the more reactive iodine at the C4 position would be expected to react preferentially over the chlorine at the C6 position.

Sonogashira Coupling: This reaction involves the coupling of a terminal alkyne with an aryl or vinyl halide, catalyzed by palladium and a copper co-catalyst. wikipedia.orgorganic-chemistry.org The reactivity trend for the halide is I > Br > Cl > OTf. wikipedia.orglibretexts.org Therefore, selective alkynylation at the C4-iodo position of this compound is feasible. The choice of palladium catalyst and ligands can influence the regioselectivity in dihalogenated systems. rsc.org

Heck Reaction: This reaction couples the aryl halide with an alkene in the presence of a palladium catalyst and a base to form a substituted alkene. wikipedia.orgorganic-chemistry.org The reaction is a versatile method for the vinylation of aryl halides. thieme-connect.deresearchgate.netlibretexts.org Similar to other cross-coupling reactions, the reactivity of the halogen is a key factor, with iodides being more reactive than chlorides.

Table 1: Reactivity of Halogens in Cross-Coupling Reactions

| Coupling Reaction | General Reactivity Order of Halogens |

|---|---|

| Suzuki-Miyaura | I > Br > Cl |

| Sonogashira | I > Br > Cl |

Functional Group Interconversions Involving Halogen Atoms

The halogen atoms on the aromatic ring can also be involved in other transformations, such as nucleophilic aromatic substitution (SNAr).

Nucleophilic Aromatic Substitution (SNAr): Generally, aryl halides are resistant to nucleophilic attack unless the aromatic ring is activated by strong electron-withdrawing groups at the ortho and/or para positions. libretexts.orgyoutube.com The mechanism typically proceeds through a two-step addition-elimination pathway involving a Meisenheimer complex intermediate. libretexts.org However, recent studies suggest that some SNAr reactions may proceed through a concerted mechanism. nih.govsemanticscholar.org In the case of this compound, the electron-withdrawing nature of the dione (B5365651) moiety could potentially facilitate SNAr reactions. Directed SNAr reactions, where a directing group influences the position of substitution, have also been reported. rsc.org

The interconversion of functional groups is a fundamental aspect of organic synthesis, allowing for the transformation of one functional group into another. ub.edu

Hybrid Molecule Design and Synthesis Utilizing this compound as a Building Block

The strategic design of hybrid molecules, which combines distinct pharmacophoric units into a single molecular entity, has emerged as a powerful approach in medicinal chemistry. This strategy aims to develop novel therapeutic agents with potentially improved efficacy, reduced side effects, or the ability to overcome drug resistance. The isatin scaffold, and specifically its halogenated derivatives like this compound, serves as a versatile and privileged starting point for the construction of such complex molecular architectures. The presence of chloro and iodo substituents on the indoline ring not only modulates the physicochemical properties of the resulting hybrid molecules but also offers additional vectors for chemical modification, thereby expanding the accessible chemical space.

Scaffold Diversification via Multicomponent Reactions

Multicomponent reactions (MCRs) are powerful synthetic tools that enable the construction of complex molecules from three or more starting materials in a single, one-pot operation. nih.gov These reactions are highly valued in drug discovery for their efficiency, atom economy, and ability to rapidly generate libraries of structurally diverse compounds. nih.gov The isatin core of this compound, with its reactive C3-ketone, is an excellent substrate for a variety of MCRs, facilitating the synthesis of a wide array of spiro-heterocyclic scaffolds.

The general principle involves the reaction of the C3-carbonyl group of the isatin with a bifunctional reagent, often in the presence of another reactant, to construct a new heterocyclic ring spiro-fused at the C3 position of the oxindole (B195798) core. The chloro and iodo groups at positions 6 and 4, respectively, remain intact during these transformations, providing handles for further derivatization or influencing the biological activity of the final hybrid molecule.

A notable example of such a strategy is the synthesis of spiro[quinazoline-2,3′-indoline]-2′,4-dione derivatives. While specific studies on this compound are not extensively documented in publicly available research, the reactivity of variously substituted isatins in these MCRs provides a strong basis for its potential applications. For instance, studies on the condensation reaction of isatins with 2-aminonorbornene (B1216617) carboxamides in the presence of a catalyst like alum or iodine have been reported to yield spiro[5,8-methanoquinazoline-2,3′-indoline]-2′,4-dione derivatives. nih.gov This three-component reaction involves the isatin, the aminocarboxamide, and a catalyst, and proceeds efficiently under reflux conditions. nih.gov

The reaction mechanism typically initiates with the formation of an imine between the C3-keto group of the isatin and the primary amine of the aminocarboxamide. This is followed by an intramolecular cyclization involving the amide nitrogen attacking the newly formed imine, leading to the spiro-heterocyclic framework. The choice of catalyst and solvent can significantly influence the reaction time and yield. nih.gov

The diversification of the resulting scaffold can be achieved by varying the substituents on the isatin ring and the other components of the MCR. The use of this compound in such a reaction would be expected to produce the corresponding 6'-chloro-4'-iodo-spiro[5,8-methanoquinazoline-2,3′-indoline]-2′,4-dione derivatives. The resulting hybrid molecules would feature the rigid tricyclic norbornane (B1196662) system, the quinazolinone moiety, and the halogenated oxindole core, creating a complex three-dimensional structure with potential for unique biological activities.

Below is a representative table of reactants that could be employed in a multicomponent reaction with this compound to generate a library of diverse spiro-heterocyclic scaffolds.

| Isatin Derivative | Amine Component | Third Component | Potential Spiro-Heterocyclic Scaffold |

| This compound | 2-Aminobenzamide | - | Spiro[quinazoline-2,3'-indoline]-2',4-dione |

| This compound | 2-Amino-5-methylbenzamide | - | 6-Methyl-spiro[quinazoline-2,3'-indoline]-2',4-dione |

| This compound | 2-Aminothiophenol | - | Spiro[benzo[b] nih.govbeilstein-journals.orgthiazepine-3,3'-indoline]-2',4-dione |

| This compound | L-Proline | Nitrostyrene | Spiro[indoline-3,3'-pyrrolizine] |

| This compound | Hydrazine | β-Keto ester | Spiro[indoline-3,4'-pyrazolo[3,4-b]pyridine] |

The resulting library of hybrid molecules can then be screened for various biological activities. The presence of the electron-withdrawing chloro and iodo groups on the oxindole ring can significantly impact the electronic properties of the molecule, potentially influencing its interaction with biological targets. Furthermore, the iodine atom at the C4 position can serve as a handle for further functionalization through cross-coupling reactions, allowing for the introduction of additional diversity and the fine-tuning of biological activity. This highlights the immense potential of this compound as a versatile building block in the design and synthesis of novel hybrid molecules through multicomponent reactions.

No Publicly Available Data for Structural Elucidation of this compound

Despite a thorough search of scientific literature and chemical databases, no specific experimental data for the structural elucidation and advanced characterization of the chemical compound this compound could be located. Therefore, the detailed analysis requested in the article outline cannot be provided at this time.

The inquiry sought in-depth information regarding the spectroscopic and crystallographic properties of this compound. This included specific data from Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, Ultraviolet-Visible (UV-Vis) spectroscopy, and Mass Spectrometry (MS), as well as X-ray crystallography details.

Searches were conducted to find publications or database entries that reported the synthesis and subsequent analytical characterization of this specific compound. However, these searches did not yield any documents containing the requisite ¹H NMR, ¹³C NMR, IR, UV-Vis, or mass spectra. Similarly, no crystallographic information, such as crystal system, space group, or unit cell parameters, was found for this compound.

While information is available for structurally related compounds, such as various chlorinated and methylated derivatives of indoline-2,3-dione (isatin), this information is not transferable to the specifically requested molecule due to the unique influence of the substituent atoms on the compound's chemical and physical properties.

The absence of this data in publicly accessible resources suggests that the compound may be novel, not yet synthesized, or that its characterization has not been published in the open scientific literature. Without this foundational data, a scientifically accurate and informative article adhering to the requested outline cannot be generated.

Structural Elucidation and Advanced Characterization of 6 Chloro 4 Iodoindoline 2,3 Dione and Its Derivatives

X-ray Crystallography for Solid-State Structure Determination

Bond Lengths, Bond Angles, and Dihedral Angles

The geometry of the indoline-2,3-dione core is expected to be largely influenced by the nature and position of its substituents. Analysis of related structures provides a robust framework for predicting the bond lengths and angles of 6-Chloro-4-iodoindoline-2,3-dione.

For instance, in the crystal structure of 6-Chloro-1H-indole-2,3-dione, the C-Cl bond length is reported to be approximately 1.74 Å. researchgate.net Similarly, in 4-Iodo-1H-indole-2,3-dione, the C-I bond length is around 2.10 Å. researchgate.net It is therefore anticipated that the C4-I and C6-Cl bond lengths in this compound will be in a similar range. The bond lengths within the fused ring system are characteristic of their aromatic and pseudo-aromatic nature, with C-C bonds in the benzene (B151609) ring typically ranging from 1.37 to 1.40 Å and the C-N bonds in the pyrrolidine-2,3-dione (B1313883) ring being around 1.38 Å (C-N) and 1.41 Å (N-C=O). researchgate.netresearchgate.net The carbonyl groups (C=O) are expected to have bond lengths of approximately 1.22 Å. researchgate.net

The bond angles within the benzene ring will approximate 120°, with some distortion due to the fused five-membered ring and the presence of bulky halogen substituents. The internal angles of the five-membered ring are expected to deviate from the ideal 108° of a regular pentagon. For example, in 6-Chloro-1H-indole-2,3-dione, the endocyclic angles of the five-membered ring range from approximately 106° to 112°. researchgate.net Similar deviations are expected for this compound. The exocyclic angles involving the halogen substituents will also be influenced by steric factors.

Dihedral angles are crucial for defining the three-dimensional shape of the molecule. The indoline-2,3-dione ring system in related compounds is generally found to be nearly planar. researchgate.netresearchgate.netresearchgate.net The dihedral angles within the fused ring system will be close to 0° or 180°, confirming this planarity.

Table 1: Predicted Bond Lengths for this compound Based on Analogous Structures

| Bond | Predicted Length (Å) | Reference Compound(s) |

| C4-I | ~2.10 | 4-Iodo-1H-indole-2,3-dione researchgate.net |

| C6-Cl | ~1.74 | 6-Chloro-1H-indole-2,3-dione researchgate.net |

| C=O | ~1.22 | 6-Chloro-1H-indole-2,3-dione, 4-Iodo-1H-indole-2,3-dione researchgate.netresearchgate.net |

| C-C (aryl) | 1.37 - 1.40 | 6-Chloro-1H-indole-2,3-dione, 4-Iodo-1H-indole-2,3-dione researchgate.netresearchgate.net |

| C-N | ~1.38 | 6-Chloro-1H-indole-2,3-dione researchgate.net |

| N-C=O | ~1.41 | 6-Chloro-1H-indole-2,3-dione researchgate.net |

Table 2: Predicted Bond Angles for this compound Based on Analogous Structures

| Angle | Predicted Angle (°) | Reference Compound(s) |

| C-C-C (aryl) | ~120 | 6-Chloro-1H-indole-2,3-dione, 4-Iodo-1H-indole-2,3-dione researchgate.netresearchgate.net |

| C-N-C (in ring) | ~111 | 4-Iodo-1H-indole-2,3-dione researchgate.net |

| N-C-C (in ring) | ~106 - 112 | 6-Chloro-1H-indole-2,3-dione researchgate.net |

| C-C=O | ~125 | 4-Iodo-1H-indole-2,3-dione researchgate.net |

| N-C=O | ~108 | 4-Iodo-1H-indole-2,3-dione researchgate.net |

Molecular Conformation and Planarity Analysis

The indoline-2,3-dione scaffold is known to adopt a largely planar conformation. Studies on 6-Chloro-1H-indole-2,3-dione and 4,6-Dichloro-1H-indole-2,3-dione reveal that the fused ring system is nearly planar, with only slight deviations of the constituent atoms from the mean plane. researchgate.netresearchgate.net For instance, in 6-Chloro-1H-indole-2,3-dione, the root-mean-square deviation of atoms from the mean plane is minimal, indicating a high degree of planarity. researchgate.net

Similarly, 4-Iodo-1H-indole-2,3-dione also exhibits a nearly planar molecular structure. researchgate.net This planarity is a consequence of the sp² hybridization of the carbon and nitrogen atoms in the ring system. It is therefore highly probable that this compound will also possess a planar bicyclic core. The chlorine and iodine atoms, as well as the oxygen atoms of the keto groups, are expected to lie close to this plane. The planarity of the molecule is a key factor influencing its crystal packing and intermolecular interactions.

Intermolecular Interactions and Crystal Packing (e.g., Hydrogen Bonding, Halogen Bonding, π-π Stacking)

The supramolecular architecture of crystalline this compound will be dictated by a combination of intermolecular forces, including hydrogen bonding, halogen bonding, and π-π stacking interactions.

Hydrogen Bonding: The presence of the N-H group in the pyrrolidine-2,3-dione ring makes it a potent hydrogen bond donor. The carbonyl oxygen atoms (O2 and O3) act as hydrogen bond acceptors. In the crystal structures of 6-Chloro-1H-indole-2,3-dione and 4-Iodo-1H-indole-2,3-dione, extensive N-H···O hydrogen bonding is observed, leading to the formation of chains or dimeric motifs. researchgate.netresearchgate.net It is almost certain that similar N-H···O hydrogen bonds will be a dominant feature in the crystal packing of this compound, organizing the molecules into well-defined one- or two-dimensional networks.

Halogen Bonding: A particularly interesting aspect of the crystal structure of this compound would be the potential for halogen bonding. Halogen bonding is a non-covalent interaction where a halogen atom acts as an electrophilic species (a Lewis acid) and interacts with a nucleophilic site (a Lewis base). The iodine atom, being more polarizable than chlorine, is a stronger halogen bond donor. In the crystal structure of 4-Iodo-1H-indole-2,3-dione, weak I···O interactions have been reported. researchgate.net Therefore, it is plausible that C-I···O or even C-I···Cl halogen bonds could play a significant role in the crystal packing of this compound, further stabilizing the solid-state structure. The chlorine atom could also participate in weaker halogen bonds.

Table 3: Intermolecular Interactions in Related Indoline-2,3-dione Derivatives

| Compound | Hydrogen Bonding | Halogen Bonding | π-π Stacking | Reference |

| 6-Chloro-1H-indole-2,3-dione | N-H···O | - | - | researchgate.net |

| 4-Iodo-1H-indole-2,3-dione | N-H···O | I···O | Parallel-slipped π–π interactions | researchgate.net |

| 4,6-Dichloro-1H-indole-2,3-dione | N-H···O | - | Slipped π–π interactions | researchgate.net |

| 6-chloro-5-isopropylpyrimidine-2,4(1H,3H)-dione | N-H···O, C-H···O | C-H···Cl | Weak π···π interaction | researchgate.net |

Computational and Theoretical Investigations of 6 Chloro 4 Iodoindoline 2,3 Dione

Density Functional Theory (DFT) Studies

Density Functional Theory (DFT) is a powerful computational quantum mechanical modeling method used to investigate the electronic structure of many-body systems. It is widely applied in chemistry and materials science to predict molecular geometries, electronic properties, and vibrational frequencies. However, no specific DFT studies for 6-Chloro-4-iodoindoline-2,3-dione have been found in a thorough search of scientific literature.

Geometry Optimization and Conformational Analysis

Geometry optimization is a fundamental computational procedure to find the minimum energy arrangement of atoms in a molecule, representing its most stable three-dimensional structure. Conformational analysis further explores different spatial arrangements of atoms (conformers) that can be interconverted by rotation about single bonds. For many halogenated isatin (B1672199) derivatives, this analysis provides insight into the planarity of the ring system and the orientation of substituents. researchgate.netnih.gov For instance, the related molecule 6-Chloro-1H-indole-2,3-dione is reported to be planar. researchgate.net However, specific optimized geometric parameters (bond lengths, bond angles, and dihedral angles) and conformational analysis for this compound are not available in published research.

Electronic Structure: Frontier Molecular Orbitals (FMOs) and Band Gaps

The electronic properties of a molecule are crucial for understanding its reactivity. Frontier Molecular Orbitals (FMOs), namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are central to this. The energy of the HOMO is related to the electron-donating ability of a molecule, while the LUMO energy relates to its electron-accepting ability. The energy difference between them, the HOMO-LUMO gap, is an indicator of molecular stability and chemical reactivity. Studies on other halogenated compounds show that the type and position of halogen atoms can significantly influence the FMOs and the energy gap. nih.gov Despite the importance of these parameters, specific values for the HOMO-LUMO energies and the associated band gap for this compound have not been reported.

Molecular Electrostatic Potential (MEP) Mapping

Molecular Electrostatic Potential (MEP) mapping is a visualization method that illustrates the charge distribution within a molecule. It is used to predict how a molecule will interact with other species, particularly in identifying sites for electrophilic and nucleophilic attack. In MEP maps, regions of negative potential (typically colored red) are rich in electrons and are prone to electrophilic attack, while regions of positive potential (blue) are electron-poor and susceptible to nucleophilic attack. While the principles of MEP are well-established, an MEP map specifically calculated for this compound is not available in the public domain.

Vibrational Analysis and Theoretical Spectroscopic Data Correlation with Experimental Data

Theoretical vibrational analysis, typically performed using DFT methods, calculates the frequencies and intensities of vibrational modes of a molecule. These calculated frequencies are then often compared with experimental spectroscopic data (e.g., from FT-IR and Raman spectroscopy) to aid in the assignment of spectral bands to specific molecular motions. This correlation helps to confirm the molecular structure. While vibrational analyses have been conducted for other indoline-2,3-dione derivatives, a specific theoretical vibrational analysis for this compound, or its correlation with experimental data, has not been published.

Molecular Dynamics (MD) Simulations for Conformational Flexibility

Molecular Dynamics (MD) simulations are computational methods used to study the physical movements of atoms and molecules over time. These simulations can provide detailed information about the conformational flexibility of a molecule and its interactions with its environment, such as a solvent or a biological receptor. nih.gov This is particularly useful for understanding how a molecule might adapt its shape to bind to a target protein. A search of the scientific literature did not yield any MD simulation studies focused on the conformational flexibility of this compound.

Quantitative Structure-Activity Relationship (QSAR) and Structure-Property Relationship (QSPR) Modeling

Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) models are statistical models that relate the chemical structure of a series of compounds to their biological activity or physical properties, respectively. These models use calculated molecular descriptors to predict the activity or properties of new, untested compounds. While QSAR studies have been performed on various classes of substituted indoles and indolinones to explore their potential as inhibitors for different enzymes, nih.govnih.govacs.orgmdpi.com no specific QSAR or QSPR models incorporating this compound were found. Such studies require a dataset of related compounds with measured biological or physical data, which does not appear to be publicly available for this specific compound.

Descriptors Influenced by Halogen Substitution

Halogenation, the process of introducing halogen atoms into a molecular structure, significantly alters the electronic properties and reactivity of the parent compound. dntb.gov.ua In the case of this compound, the chlorine and iodine atoms, being electron-withdrawing, impact the electron density distribution across the molecule. This can enhance certain chemical interactions and influence the molecule's ability to participate in various reactions.

Computational studies on related halogenated phenanthrene (B1679779) derivatives have shown that halogenation can reduce the HOMO-LUMO (Highest Occupied Molecular Orbital-Lowest Unoccupied Molecular Orbital) gap. dntb.gov.ua Specifically, the reduction was noted as 0.0064 eV for chlorine and 0.2438 eV for bromine, indicating that heavier halogens can have a more pronounced effect. dntb.gov.ua This reduction in the energy gap is a key indicator of increased reactivity and potential for enhanced optical and electronic properties. Furthermore, halogenation increases the electronegativity of the molecule, which can lead to a lower chemical potential and enhanced electron attraction. dntb.gov.ua

The planarity of the indoline-2,3-dione system is a crucial factor in its properties. X-ray crystallography studies on similar compounds, such as 6-chloro-1H-indole-2,3-dione and 4-iodo-1H-indole-2,3-dione, reveal that the core structures are nearly planar. researchgate.netresearchgate.net For instance, 6-chloro-1H-indole-2,3-dione exhibits a root-mean-square (r.m.s.) deviation from planarity of 0.062 Å for its non-hydrogen atoms. researchgate.net Similarly, 4-iodo-1H-indole-2,3-dione has an r.m.s. deviation of 0.03 Å for all non-hydrogen atoms. researchgate.net This planarity facilitates intermolecular interactions, such as π–π stacking, which are important for charge transport and other material properties.

The table below summarizes key molecular descriptors for related halogenated indoline-2,3-dione compounds, providing a comparative perspective on the influence of halogen substitution.

| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Planarity (r.m.s. deviation) |

| 6-Chloro-1H-indole-2,3-dione | C₈H₄ClNO₂ | 181.57 | 0.062 Å researchgate.net |

| 4-Iodo-1H-indole-2,3-dione | C₈H₄INO₂ | 273.03 | 0.03 Å researchgate.net |

| 5-Bromo-1H-indole-2,3-dione | C₈H₄BrNO₂ | 226.03 | 0.024 Å researchgate.net |

| 4-Bromo-1H-indole-2,3-dione | C₈H₄BrNO₂ | 226.03 | 0.024 Å researchgate.net |

Molecular Docking and Protein-Ligand Interaction Studies

Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. nih.gov This method is instrumental in understanding the potential interactions of small molecules like this compound with biological macromolecules, such as proteins.

Prediction of Binding Modes with Biological Targets

Molecular docking studies on derivatives of indoline-2,3-dione have demonstrated their potential to interact with various biological targets. For instance, N-phenyl-6-chloro-4-hydroxy-2-quinolone-3-carboxamide derivatives, which share a similar chlorinated heterocyclic core, have been shown through induced-fit docking (IFD) to occupy the binding site of phosphatidylinositol 3-kinase (PI3Kα), a key enzyme in cell signaling pathways. mdpi.com These studies reveal that the ligands engage with crucial amino acid residues within the protein's binding cleft. mdpi.com

The binding mechanism can vary, with common models being the "lock-and-key," "induced fit," and "conformational selection" models. nih.gov The induced fit model, for example, suggests that the protein's active site can change its conformation upon ligand binding to achieve a better fit. nih.gov Computational studies on indoline-2,3-dione-based benzene (B151609) sulfonamide derivatives have been performed to understand their binding affinity with enzymes like α-glucosidase and α-amylase. nih.gov These studies help in identifying the key interacting residues and the nature of the binding forces, which are often a combination of hydrogen bonds, hydrophobic interactions, and van der Waals forces.

Evaluation of Binding Affinities

Binding affinity, often quantified by the dissociation constant (Kd) or the half-maximal inhibitory concentration (IC50), is a measure of the strength of the interaction between a ligand and its target. nih.gov Computational methods can predict these affinities, providing a valuable tool for screening potential drug candidates.

For a series of indoline-2,3-dione-based benzene sulfonamide derivatives, the calculated IC50 values against α-glucosidase and α-amylase were found to be in the micromolar range. nih.gov For example, some compounds exhibited IC50 values as low as 0.90 ± 0.10 μM for α-glucosidase and 1.10 ± 0.10 μM for α-amylase. nih.gov These values indicate a strong binding affinity. The binding affinity is influenced by the nature and position of substituents on the indoline-2,3-dione ring. For instance, the presence of electron-withdrawing or electron-donating groups can significantly alter the inhibitory potential of the compounds. nih.gov

Charge Transport and Opto-electronic Properties

The unique electronic structure of this compound, arising from its conjugated system and the presence of halogens, suggests its potential for applications in organic electronics and nonlinear optics.

Non-Linear Optical (NLO) Effects

Non-linear optical (NLO) materials have applications in technologies like optical switching and data storage. mdpi.com The NLO properties of organic molecules are often related to intramolecular charge transfer (ICT) and the delocalization of π-electrons. nih.gov Computational studies, such as those using Density Functional Theory (DFT), are crucial for predicting the NLO response of molecules.

Studies on related indole (B1671886) derivatives have shown that substitution can significantly impact NLO properties. rsc.orgnih.gov For instance, ethenyl indoles with strong electron-attracting substituents exhibit large NLO properties. rsc.orgnih.gov The first hyperpolarizability (β), a measure of the second-order NLO response, is a key parameter. For example, p-nitrophenyl ethenyl indole shows a β value 12 times greater than the reference ethenyl indole. rsc.org DFT calculations on 6-chloro-1-phenyl-indoline-2,3-dione have indicated a considerable second-order NLO effect. nih.goviucr.org The HOMO-LUMO energy gap is also a critical factor, with smaller gaps often correlating with higher NLO activity. nih.gov

Theoretical Prediction of Charge Mobility and Hole Transport Characteristics

The ability of a material to transport charge is fundamental to its use in organic electronic devices like organic field-effect transistors (OFETs) and organic light-emitting diodes (OLEDs). beilstein-journals.org Theoretical calculations can predict charge mobility, which is a measure of how quickly a charge carrier (electron or hole) can move through a material.

DFT calculations on 6-chloro-1-phenyl-indoline-2,3-dione have suggested that it could be a promising hole-transport material due to its high predicted hole mobility. nih.goviucr.org The study identified the crystal direction as the most favorable for charge transport. nih.goviucr.org The efficiency of charge transport is heavily influenced by intermolecular interactions, such as π–π stacking, which is facilitated by the planar nature of the isatin core. beilstein-journals.org The electronic transfer integral (t), which quantifies the strength of electronic coupling between adjacent molecules, is a key parameter in these predictions. For 6-chloro-1-phenyl-indoline-2,3-dione, the maximal calculated transfer integral was 0.196 eV, indicating strong intermolecular electronic coupling along a specific crystal axis. iucr.org

Mechanistic and Target Based Biological Research of 6 Chloro 4 Iodoindoline 2,3 Dione Derivatives

Exploration of Molecular Mechanisms of Action (excluding clinical trials)

The molecular behavior of isatin (B1672199) derivatives is multifaceted, influencing fundamental cellular pathways and processes that are often dysregulated in disease.

While specific studies on the DNA binding and oxidative damage potential of 6-Chloro-4-iodoindoline-2,3-dione derivatives are not extensively documented, research on related isatin compounds provides valuable insights. For instance, certain isatin derivatives have been shown to induce apoptosis in cancer cells by promoting DNA fragmentation. The potential for these compounds to interact with DNA is a key area of interest. Some research suggests that condensin, a protein complex essential for chromosome condensation, can be a target, affecting how DNA is structured within a cell. nih.gov

Furthermore, some hydrazone-isatin derivatives have been evaluated for their antioxidant activities, which relates to the mitigation of oxidative damage. mdpi.com The specific impact of the chloro and iodo substitutions at the 6- and 4-positions on these activities remains an area for further investigation.

The effect of isatin derivatives on cell proliferation and apoptosis is a significant area of cancer research. Derivatives of 6-chloroisatin (B1630522) have demonstrated notable antiproliferative effects against various cancer cell lines, including human leukemia (K562) and hepatoma (HepG2) cells. The mechanism often involves the induction of programmed cell death, or apoptosis.

For example, studies on N-substituted amino acid hydrazone-isatin derivatives have shown anticancer activity in both 2D and 3D cell culture models. mdpi.com Specifically, compounds like 3-((2,6-dichlorobenzylidene)hydrazono)indolin-2-one have exhibited excellent activity against the MCF7 human breast adenocarcinoma cell line. mdpi.com The antiproliferative efficacy of certain quinazoline (B50416) derivatives, which share some structural similarities with isatin derivatives, has been linked to the induction of the intrinsic apoptotic pathway. nih.gov This process can involve cell cycle arrest and an increase in reactive oxygen species (ROS). nih.gov

Enzyme Inhibition Studies (excluding clinical trials)

The isatin scaffold is a versatile backbone for the design of potent enzyme inhibitors, a critical strategy in the development of new therapeutic agents.

Cyclooxygenase-2 (COX-2) is a key enzyme in the inflammatory pathway and a target for nonsteroidal anti-inflammatory drugs (NSAIDs). mdpi.com The inhibition of COX-2 is also being explored for its potential in cancer therapy, as the enzyme is often overexpressed in various tumors. nih.gov

Derivatives of 1,3-dihydro-2H-indolin-2-one (oxindole) have been synthesized and evaluated for their COX-2 inhibitory activities. mdpi.com Some of these compounds have shown significant inhibitory potential, suggesting that the indolin-2-one backbone, which is central to this compound, is a promising starting point for developing new COX-2 inhibitors. mdpi.com While direct data on this compound is scarce, studies on related isoindoline-1,3-dione derivatives have identified compounds with potent and selective COX-2 inhibition, in some cases higher than the marketed drug Indomethacin. researchgate.net

| Compound Class | Target Enzyme | Notable Findings |

| 1,3-Dihydro-2H-indolin-2-one Derivatives | COX-2 | Showed significant anti-inflammatory and COX-2 inhibitory activity, marking them as potential lead compounds. mdpi.com |

| Isoindoline-1,3-dione Derivatives | COX-1/COX-2 | Certain derivatives displayed potent and selective COX-2 inhibition, surpassing some existing drugs in in-silico models. researchgate.net |

| 5-Halogenated Isatins | Inflammatory Mediators | 5-Chloroisatin, but not 5-Iodoisatin, inhibited the production of nitric oxide and PGE2 in activated macrophage cells. nih.gov |

The Phosphoinositide-3 Kinase (PI3K) signaling pathway is crucial for cell proliferation and survival, and its abnormal activation is a hallmark of many cancers. nih.govnih.gov This makes PI3K an attractive target for anticancer drug design. nih.gov

| Compound Class | Target Enzyme | Cell Lines Tested | Key Findings |

| N-phenyl-6-chloro-4-hydroxy-2-quinolone-3-carboxamides | PI3Kα | Caco-2, HCT-116 | Exhibited distinct antiproliferative activity; docking studies suggest interaction with the PI3Kα binding site. nih.gov |

| Substituted Triazines | PI3K/mTOR | HCT116 | Showed significant inhibitory activities against the human colon cancer cell line. nih.gov |

| Substituted Morpholinopyrimidines | PI3K | - | Found to be 1.5–3 times more potent than the well-characterized PI3K inhibitor ZSTK474. nih.gov |

The Filamenting temperature-sensitive mutant Z (FtsZ) protein is essential for bacterial cell division and is a promising target for new antibacterial agents, as it is conserved in most bacteria but absent in eukaryotes. nih.govresearchgate.netfrontiersin.org

Isatin and its derivatives have been identified as a class of heterocyclic compounds with antibacterial properties, specifically as FtsZ inhibitors. nih.govresearchgate.netnih.gov Molecular docking and dynamics simulations have shown that these compounds can bind to FtsZ, inhibiting its polymerization, which is a critical step in bacterial cell division. nih.govresearchgate.net A study on isatin bis-imidathiazole hybrids demonstrated remarkable inhibitory activity against Staphylococcus aureus, including methicillin-resistant strains (MRSA). nih.govnih.govresearchgate.net While specific data for this compound is not available, the established activity of the isatin scaffold against FtsZ suggests this would be a fruitful area of investigation for this particular derivative.

| Compound Class | Bacterial Target | Organism(s) | Key Findings |

| Isatin bis-imidathiazole hybrids | FtsZ | Staphylococcus aureus | Demonstrated remarkable inhibitory activity and anti-biofilm potential against S. aureus, including MRSA strains. nih.govnih.govresearchgate.net |

| Isatin Derivatives | FtsZ | Staphylococcus aureus, Escherichia coli, Pseudomonas aeruginosa | Exhibited significant antibacterial activities, with some compounds showing IC50 values in the low micromolar range against S. aureus. researchgate.net |

DNA Gyrase Inhibition

Isatin derivatives have emerged as a promising class of antibacterial agents, with some exhibiting their mechanism of action through the inhibition of DNA gyrase, an essential bacterial enzyme. researchgate.netmdpi.com Research into novel 5-nitroisatin (B147319) derivatives has demonstrated their potential as inhibitors of the E. coli DNA gyrase B subunit. researchgate.net In silico and in vitro studies on various isatin-based compounds revealed that their DNA gyrase inhibitory activity was superior to that of the standard drug ciprofloxacin (B1669076) in some cases. mdpi.com

Specifically, studies on moxifloxacin-isatin hybrids have identified compounds with potent inhibitory activity against Mycobacterium tuberculosis (MTB) DNA gyrase. jetir.org This suggests that the isatin scaffold, likely including halogenated derivatives such as this compound, could serve as a valuable framework for developing new DNA gyrase inhibitors to combat bacterial infections, including those caused by drug-resistant strains. jetir.orgnih.gov

Table 1: DNA Gyrase Inhibitory Activity of Selected Isatin Derivatives

| Compound Class | Target Organism/Enzyme | Key Findings | Reference |

| 5-Nitroisatin Derivatives | E. coli DNA Gyrase B | Showed excellent antimicrobial activity and enzyme inhibition. | researchgate.net |

| Isatin-Based Compounds | DNA Gyrase | Better docking scores and inhibitory activity than ciprofloxacin. | mdpi.com |

| Moxifloxacin-Isatin Hybrids | M. tuberculosis DNA Gyrase | Potent activity against drug-susceptible and multidrug-resistant TB. | jetir.org |

Protease Inhibition (e.g., Human Rhinovirus 3C Protease, SARS Corona Virus 3C-like Protease, Caspase-3)

The isatin scaffold has been recognized as a potent framework for the development of protease inhibitors, targeting enzymes crucial for viral replication and host apoptosis pathways.

Human Rhinovirus 3C Protease and SARS-CoV 3C-like Protease: Research has shown that the active sites of human coronavirus (CoV) main protease (3CLpro) and picornavirus 3C protease are structurally similar. arkat-usa.org This has led to the investigation of isatin derivatives as inhibitors for both. N-substituted isatin derivatives, in particular, have been identified as potent and selective inhibitors of SARS-CoV 3CLpro, with some compounds exhibiting IC₅₀ values in the low micromolar range. arkat-usa.orgnih.gov For instance, compound 4o from one study was found to be a highly potent and selective SARS-CoV 3CLpro inhibitor. arkat-usa.org Similarly, isatin-based inhibitors have been developed for the human rhinovirus 3C protease, a critical enzyme for its replication. researchgate.net The isatin core serves as a key pharmacophore that can be derivatized to enhance inhibitory activity against these viral cysteine proteases. arkat-usa.orgscbt.com

Caspase-3 Inhibition: Halogenated isatin derivatives have been investigated for their anticancer properties, which often involve the induction of apoptosis. researchgate.netnih.gov The apoptotic process can be mediated by caspases, a family of cysteine proteases. Studies on novel 5-halo-isatin derivatives linked to a 5-Amino-1,3,4-thiadiazole-2-thiol scaffold demonstrated that the most potent compounds induced apoptosis through the intrinsic mitochondrial pathway, which was assessed by measuring caspase-3 activity and mitochondrial membrane potential. nih.gov This indicates that halogenated isatins can modulate caspase activity, a key element in programmed cell death.

Table 2: Protease Inhibition by Selected Isatin Derivatives

| Compound Class | Target Protease | Biological Context | Key Findings | Reference |

| N-Substituted Isatins | SARS-CoV 3CLpro | Antiviral (Coronavirus) | Potent and selective inhibition with IC₅₀ values from 0.95 to 17.50 μM. | arkat-usa.org |

| N-Substituted Isatins | SARS-CoV-2 3CLpro | Antiviral (COVID-19) | Three compounds showed inhibitory potency at the 10 nM level. | nih.gov |

| Isatin-Based Inhibitors | Human Rhinovirus 3C Protease | Antiviral (Common Cold) | Isatin scaffold provides a good candidate for inhibitor design. | arkat-usa.orgresearchgate.net |

| 5-Halo-Isatin Derivatives | Caspase-3 | Anticancer (Apoptosis) | Induced apoptosis through the intrinsic mitochondrial pathway. | nih.gov |

Cholinesterase and β-amyloid Aggregation Inhibition

The dual inhibition of cholinesterases (ChE) and β-amyloid (Aβ) peptide aggregation is a key therapeutic strategy for Alzheimer's disease. Isatin derivatives have shown significant promise in this area. researchgate.netnih.govnih.gov Studies on N-1,2,3-triazole-isatin derivatives revealed them to be promising inhibitors of butyrylcholinesterase (BuChE), with some compounds also exhibiting weak Aβ anti-aggregation activity. researchgate.netsemanticscholar.org

Furthermore, novel isatin thiosemicarbazone (ITSC) derivatives have demonstrated outstanding potential to inhibit the Aβ aggregation process, completely preventing the formation of amyloid fibrils in some cases. nih.govresearchgate.net These compounds were also found to protect primary neuronal cells from Aβ-induced neurotoxicity and the production of reactive oxygen species at very low concentrations. nih.govresearchgate.net These findings highlight that the isatin core, particularly when hybridized with other pharmacophores like triazoles or thiosemicarbazones, can be effectively tailored to create multifunctional agents for Alzheimer's therapy. researchgate.netnih.gov

Secretory Phospholipase A₂ (sPLA₂) Inhibition

Secretory phospholipase A₂ (sPLA₂) enzymes are implicated in various inflammatory diseases and cancer, making them important therapeutic targets. nih.govnih.gov Research into new indole-containing isoxazole (B147169) derivatives, which are structurally related to isatins, has demonstrated significant sPLA₂ inhibition both in vitro and in vivo. nih.gov One compound, in particular, showed potent sPLA₂ inhibition comparable to or better than the positive control, ursolic acid. nih.gov This compound also exhibited antiproliferative activity against breast and prostate cancer cell lines. nih.gov While direct studies on this compound are limited, the findings for related indole (B1671886) structures suggest that the isatin scaffold is a viable starting point for designing novel sPLA₂ inhibitors. nih.gov

α-L-iduronidase inhibition for diagnostic purposes

Currently, there is no available scientific literature or research data on the use of this compound or other isatin derivatives as inhibitors or substrates for the diagnostic assessment of α-L-iduronidase activity. Research in this area focuses on fluorogenic substrates like 4-methylumbelliferyl-α-L-iduronide for the diagnosis of mucopolysaccharidosis type I (MPS I). arkat-usa.org

Receptor Modulation Investigations (excluding clinical trials)

Isatin and its derivatives are known to modulate the activity of various receptors, playing a significant role in cellular signaling pathways, particularly in the context of cancer.

Substituted isatins have been identified as inhibitors of several receptor tyrosine kinases (RTKs), which are crucial for tumor growth and angiogenesis. These include:

Vascular Endothelial Growth Factor Receptors (VEGFR-1/VEGFR-2)

Platelet-Derived Growth Factor Receptors (PDGFRα/PDGFRβ)

Stem-Cell Factor Receptor (KIT)

For example, Sunitinib, an FDA-approved anticancer drug, features an isatin core and functions by inhibiting multiple RTKs. Similarly, Toceranib, another isatin derivative, is a selective RTK inhibitor used in veterinary oncology.

Beyond RTKs, isatin itself has been shown to interact with natriuretic peptide receptors (NPRs). researchgate.net It can antagonize the ANP signaling system, which includes the NPR-A receptor, thereby modulating cyclic GMP signaling. This interaction suggests a role for isatin derivatives in physiological processes regulated by natriuretic peptides. researchgate.net

Structure-Activity Relationship (SAR) Analysis for Halogenated Isatin Derivatives

The position and nature of halogen substituents on the isatin ring are critical determinants of biological activity. jetir.org SAR studies across various therapeutic areas have provided valuable insights into the role of halogenation.

General Effects of Halogenation: The introduction of halogens like chlorine, bromine, or fluorine can increase the lipophilicity of the isatin molecule, which may improve its permeability across biological membranes. The electronegativity of halogens can also enhance binding affinity to target proteins, leading to increased biological activity.

Anticancer Activity:

Position C5 and C7: Halogen substitution at the C5 and C7 positions of the isatin core often improves anticancer activity. For instance, 5-halo-isatin derivatives have shown potent antiproliferative effects against various cancer cell lines. researchgate.netnih.gov

Multiple Halogenations: Tri-substituted isatin derivatives with halogens at the 5-, 6-, and 7-positions have demonstrated high inhibitory activity against leukemia cells.

Antimicrobial Activity:

Position C5: A halogen at the C5 position, combined with an amino moiety at the N1 position, was found to be important for increased antimicrobial activity against Gram-negative bacteria.

Position C7: The C7 position is also considered a key site where substitutions can significantly influence anti-tuberculosis potential. jetir.org

Antiviral Activity (SARS-CoV):

N-Substitution: The nature of the substituent at the N1 position is crucial.

C5-Substitution: For isatin derivatives targeting HIV, the activity was influenced by the halogen at C5, with the order of activity being F = CH₃ > Cl. scbt.com For SARS-CoV protease inhibitors, substitutions at the C5 position are also significant in modulating potency. nih.govscbt.com

Table 3: Summary of Structure-Activity Relationships for Halogenated Isatins

| Position on Isatin Ring | Halogen/Substitution Effect | Target/Activity | Reference |

| C4 | 4-Chloroisatin showed potent MAO-A inhibition. | MAO Inhibition | |

| C5 | Halogen substitution is beneficial for activity. | Anticancer, Antimicrobial, MAO-B Inhibition | |

| C6 | Incorporation of halogens can improve anticancer activity. | Anticancer | |

| C7 | Halogen substitution can improve anticancer activity. | Anticancer | |

| C5, C6, C7 (multiple) | Tri-halogenation resulted in high cytotoxic activity. | Anticancer (Leukemia) |

Influence of 6-Chloro and 4-Iodo Substitution on Biological Potency and Selectivity

While direct studies on this compound are not extensively documented in publicly available research, the influence of individual chloro and iodo substitutions at various positions of the isatin ring has been a subject of considerable investigation. These studies provide a foundation for understanding the potential impact of the specific substitution pattern in the target compound.

The presence of a chlorine atom, an electron-withdrawing group, on the isatin ring is known to enhance various biological activities. For instance, halogenation at the C5 and C7 positions has been shown to result in significant anti-inflammatory activity. ekb.eg The introduction of a halogen can increase the lipophilicity of the molecule, which may facilitate its transport across biological membranes. ekb.eg Structure-activity relationship (SAR) studies on various isatin derivatives have revealed that 5-halogenation is often effective in enhancing anti-bacterial activity. nih.gov

In the context of anticancer research, halogenated isatin derivatives have demonstrated notable cytotoxic and antineoplastic activities. abechem.comresearchgate.net For example, a study on isatin-containing 4-thiazolidinone (B1220212) derivatives highlighted that the presence of a halogen in the 5th position of the indoline (B122111) moiety significantly influences the cytotoxic action of these compounds towards leukemia and carcinoma cells. lnu.edu.ua

The substitution of iodine, a larger and more polarizable halogen, can also profoundly affect biological potency. While less common than chloro or fluoro substitutions in drug design, iodo-substituted isatins have been explored for their unique properties.

The following table summarizes the inhibitory activities of various halogenated isatin-based hydrazone derivatives against monoamine oxidases (MAOs), illustrating the impact of different halogen substitutions on potency and selectivity.

| Compound | Substitution | MAO-A IC50 (µM) | MAO-B IC50 (µM) | Selectivity Index (SI) for MAO-B |

| IS3 | 4-Cl | 2.385 | >40 | - |

| IS6 | 2,4-di-Cl | 32.712 | 0.124 | 263.80 |

| IS7 | 2-F, 4-Cl | 19.174 | 0.082 | 233.85 |

| IS13 | 4-Br | 22.107 | 0.104 | 212.57 |

| IS15 | 4-F | 1.852 | >40 | - |

| Data sourced from a study on isatin-tethered halogen-containing acylhydrazone derivatives as monoamine oxidase inhibitors. nih.govresearchgate.net |

This data indicates that the nature and position of the halogen substituent can dramatically alter the inhibitory profile of isatin derivatives. For instance, a 4-chloro substitution (IS3) results in moderate MAO-A inhibition, while a 4-bromo substitution (IS13) leads to potent MAO-B inhibition. nih.govresearchgate.net

Positional and Synergistic Effects of Multiple Halogenation

The introduction of multiple halogen atoms on the isatin ring can lead to synergistic or antagonistic effects on biological activity, depending on their positions and the nature of the halogens. The interplay between the electronic and steric effects of each substituent can fine-tune the molecule's interaction with its biological target.

Research on di-halogenated isatin derivatives suggests that the combined effect of two halogens can lead to enhanced potency. For example, in the study of MAO inhibitors mentioned previously, the di-chloro substituted derivative (IS6) exhibited significantly higher selectivity for MAO-B compared to the mono-chloro derivative (IS3). nih.govresearchgate.net This suggests a synergistic interaction between the two chlorine atoms in directing the molecule's binding affinity.

While direct experimental data for this compound is lacking, the principles derived from the study of other di-halogenated isatins can be applied to hypothesize its potential biological profile. The combination of the electron-withdrawing nature of the C6-chloro substituent and the unique electronic and steric contributions of the C4-iodo substituent could result in a molecule with novel biological activities and target selectivities. Further empirical studies are necessary to elucidate the precise mechanistic and target-based biological effects of this specific di-halogenated isatin derivative.

Future Research Directions and Challenges

Development of Novel Synthetic Routes with Enhanced Sustainability

The synthesis of isatin (B1672199) and its derivatives has traditionally relied on methods like the Sandmeyer and Stolle procedures, which can involve harsh reagents and generate significant waste. nih.gov Future research must focus on developing greener, more sustainable synthetic pathways for 6-Chloro-4-iodoindoline-2,3-dione.

Key challenges and opportunities include:

Catalyst Innovation: Exploring novel catalysts to improve reaction efficiency and selectivity, minimizing the formation of regioisomers and other byproducts.

Green Solvents: Shifting from traditional organic solvents to more environmentally benign alternatives, such as water or ionic liquids, has been a focus for general isatin synthesis and should be adapted. youtube.com

Process Intensification: Investigating flow chemistry and microwave-assisted synthesis to reduce reaction times, improve energy efficiency, and allow for safer handling of intermediates.

Atom Economy: Designing synthetic routes that maximize the incorporation of atoms from the starting materials into the final product, a core principle of green chemistry. researchgate.net

Adapting modern, environmentally benign synthetic methods to produce this compound with high purity and yield remains a primary challenge for enabling its broader application. nih.govrsc.org

Advanced Spectroscopic and Imaging Techniques for Real-Time Interaction Studies

A thorough understanding of how this compound interacts with biological targets at a molecular level is crucial. While standard spectroscopic techniques (IR, NMR, MS) are used for structural confirmation, advanced methods are needed to study dynamic interactions. researchgate.netresearchgate.net

Future research should employ:

Circular Dichroism (CD) Spectroscopy: To investigate conformational changes in target proteins or DNA upon binding of the compound, as has been done with other isatin derivatives to study DNA intercalation. nih.gov

Surface Plasmon Resonance (SPR): For real-time, label-free quantification of binding kinetics and affinity between the compound and its molecular targets.

Fluorescence Resonance Energy Transfer (FRET): To measure distances and interactions between the compound (or a fluorescently tagged version) and specific sites on a target biomolecule within a cellular environment.

Live-Cell Imaging: Utilizing techniques like confocal microscopy with fluorescent probes to visualize the subcellular localization of the compound and its effect on cellular processes in real time. nih.gov

These advanced techniques will be instrumental in moving beyond static binding data to a dynamic understanding of the compound's mechanism of action.

Integration of Computational Design with Experimental Validation

Computational chemistry offers a powerful tool for predicting the properties and biological activity of novel compounds, thereby guiding and accelerating experimental research. researchgate.net For this compound, an integrated computational and experimental approach is a promising future direction. mit.edursc.org

This integrated workflow involves:

In Silico Screening: Using molecular docking simulations to predict the binding affinity of this compound against a library of known protein targets for isatin derivatives, such as cyclin-dependent kinases (CDKs) and caspases. nih.gov

Molecular Dynamics (MD) Simulations: To study the stability of the predicted compound-protein complexes and analyze the specific molecular interactions (e.g., hydrogen bonds, halogen bonds) that confer binding affinity. researchgate.net